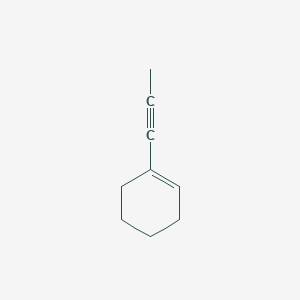

Cyclohexene, 1-(1-propynyl)-

Description

Contextualization within Substituted Cycloalkene Chemistry

Substituted cycloalkenes are a broad class of cyclic hydrocarbons containing at least one carbon-carbon double bond within the ring and one or more substituent groups. The nomenclature of these compounds follows specific IUPAC rules, where the carbon atoms of the double bond are designated as positions 1 and 2, and the substituents are given the lowest possible numbers. vedantu.commsu.edu In the case of Cyclohexene (B86901), 1-(1-propynyl)-, the propynyl (B12738560) group is located at the C1 position of the cyclohexene ring. nih.govchemspider.com

The chemical behavior of substituted cycloalkenes is largely dictated by the nature of both the cycloalkene ring and the attached substituents. The double bond in the cyclohexene ring is a site of high electron density, making it susceptible to electrophilic addition reactions. The substituents, in turn, can influence the reactivity of the double bond and introduce additional reaction sites.

Academic Relevance of the 1-(1-Propynyl) Substituent in Organic Synthesis

The 1-(1-propynyl) substituent, a three-carbon chain with a triple bond (CH₃-C≡C–), significantly enhances the synthetic utility of the cyclohexene scaffold. wikipedia.org The carbon-carbon triple bond, or alkyne functionality, is a highly versatile functional group in organic synthesis. Its linear geometry and the presence of two π-bonds make it a reactive center for a wide array of chemical transformations.

The propynyl group in Cyclohexene, 1-(1-propynyl)- introduces two degrees of unsaturation, rendering the molecule more electron-deficient compared to its propenyl or phenyl counterparts. The triple bond is particularly reactive towards electrophiles, undergoing regioselective additions. For example, it can undergo hydrohalogenation to form geminal dihalides. This reactivity opens up avenues for the construction of more complex molecular architectures. Furthermore, the terminal alkyne can participate in well-established reactions such as Sonogashira coupling, click chemistry, and various cycloaddition reactions, allowing for the introduction of diverse molecular fragments. The 1-propynyl radical, a reactive intermediate derived from this group, has been studied for its role in the formation of complex molecules, including substituted 1,3-enynes. uhmreactiondynamics.org

Historical Development and Evolution of Alkynyl Cyclohexene Research Paradigms

Research into alkynyl-substituted compounds has a rich history, with early investigations focusing on the fundamental reactivity of the triple bond. The development of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, revolutionized the synthesis of alkynyl-containing molecules, including alkynyl cyclohexenes. These methods provided efficient and reliable ways to form carbon-carbon bonds between sp-hybridized carbon atoms of the alkyne and sp²-hybridized carbon atoms of various substrates.

More recently, research has shifted towards the development of more sustainable and atom-economical synthetic methods. This includes the exploration of catalysis with earth-abundant metals and the use of novel activating agents. The study of alkynyl radicals and their participation in cascade reactions has also gained prominence, offering new strategies for the rapid assembly of complex cyclic and polycyclic systems. acs.org For instance, the addition of dienyltosylamide anions to phenyl(propynyl)iodonium triflate can initiate a cascade of reactions to form complex dihydropyrrole products. acs.org The ongoing exploration of the unique reactivity of alkynyl cyclohexenes continues to push the boundaries of organic synthesis, with potential applications in materials science and medicinal chemistry. ppor.az

Detailed Research Findings

Chemical and Physical Properties

Cyclohexene, 1-(1-propynyl)- possesses a distinct set of physical and chemical properties that are crucial for its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol |

| Boiling Point | 165-167 °C |

| Density | 0.860 g/cm³ (at 25 °C) |

| CAS Number | 1655-05-6 |

This table contains data sourced from references nih.govchemicalbook.com.

Comparison with Structurally Similar Compounds

The properties of Cyclohexene, 1-(1-propynyl)- can be better understood by comparing it with other substituted cyclohexene derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Cyclohexene, 1-(1-propynyl)- | C₉H₁₂ | 120.19 | Triple bond at the 1-position |

| Cyclohexene, 1-(2-propenyl)- | C₉H₁₄ | 122.21 | Double bond in the side chain |

| 1-Phenylcyclohexene | C₁₂H₁₄ | 158.24 | Aromatic ring at the 1-position |

This table contains data sourced from references ontosight.ai.

The presence of the triple bond in Cyclohexene, 1-(1-propynyl)- makes it more electron-deficient and reactive towards electrophilic additions compared to Cyclohexene, 1-(2-propenyl)-, which has a double bond in its side chain. ontosight.ai In contrast, 1-Phenylcyclohexene exhibits aromatic character, which influences its reactivity towards electrophilic substitution rather than addition.

Dehydration Reactions for Cyclohexene Ring Formation

Dehydration reactions, involving the removal of a water molecule from an alcohol precursor, are a fundamental method for generating alkenes, including the double bond in the cyclohexene moiety.

Acid-Catalyzed Dehydration of Precursor Cyclohexanol (B46403) Derivatives

A primary route to forming the cyclohexene ring is through the acid-catalyzed dehydration of a corresponding cyclohexanol derivative. The logical precursor for Cyclohexene, 1-(1-propynyl)- is 1-(1-propynyl)cyclohexanol. chemicalbook.com This process typically follows an E1 (elimination, unimolecular) mechanism for tertiary alcohols.

The reaction mechanism proceeds in three main steps:

Protonation of the Hydroxyl Group: A strong acid catalyst (e.g., sulfuric acid or phosphoric acid) protonates the hydroxyl (-OH) group of the alcohol, converting it into a better leaving group, water (-OH2+).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a tertiary carbocation intermediate at the C1 position of the cyclohexane (B81311) ring. This carbocation is relatively stable.

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The removal of this proton leads to the formation of a double bond.

According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and thus more stable) alkene will be the major product. doubtnut.com In the dehydration of 1-(1-propynyl)cyclohexanol, this favors the formation of the endocyclic double bond of Cyclohexene, 1-(1-propynyl)- over a less stable exocyclic alternative.

A common reagent system used for the dehydration of tertiary alcohols that can minimize rearrangement and other side reactions is phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270). chemicalbook.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the dehydration reaction are highly dependent on carefully controlled conditions. Optimizing these parameters is crucial for maximizing the production of the desired cyclohexene derivative while minimizing the formation of byproducts. Key variables include the choice of catalyst, temperature, and reaction time.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst System | Strong mineral acids (H₂SO₄, H₃PO₄) are effective but can cause charring or rearrangements. Milder catalysts like phosphorus oxychloride (POCl₃) or p-toluenesulfonic acid (TsOH) offer greater control. | Select catalyst based on substrate sensitivity. POCl₃ with pyridine is often preferred for tertiary alcohols to avoid the harsh conditions of strong acids. chemicalbook.com |

| Temperature | Higher temperatures favor elimination over substitution (SN1) and increase the reaction rate. However, excessively high temperatures can lead to polymerization or decomposition. The required temperature depends on the alcohol's structure (3° > 2° > 1°). nau.edu | The temperature should be high enough to facilitate dehydration but controlled to prevent side reactions. The optimal temperature is typically determined empirically for the specific substrate. |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. Prolonged reaction times, especially at high temperatures, can increase the likelihood of byproduct formation. | The reaction progress should be monitored (e.g., by TLC or GC) to determine the point of maximum product yield before significant degradation occurs. |

Elimination Reactions in the Construction of the Cyclohexene Moiety

Besides dehydration, other elimination pathways can be employed to construct the double bond of the cyclohexene ring, notably from halogenated precursors.

Base-Induced Dehydrohalogenation Pathways from Halogenated Precursors

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form an alkene. This reaction is typically induced by a strong base and proceeds via an E2 (elimination, bimolecular) mechanism. The required precursor for this pathway would be a 1-halo-1-(1-propynyl)cyclohexane (e.g., chloro- or bromo-).

The general reaction is: 1-Halo-1-(1-propynyl)cyclohexane + Base → Cyclohexene, 1-(1-propynyl)- + H-Base⁺ + Halide⁻

The choice of base is critical; strong, sterically hindered bases are often used to promote elimination over nucleophilic substitution (SN2).

| Precursor Example | Base | Rationale |

| 1-Bromo-1-(1-propynyl)cyclohexane | Potassium tert-butoxide (t-BuOK) | A strong, sterically hindered base that favors elimination by abstracting a proton from the less sterically accessible adjacent carbon. |

| 1-Chloro-1-(1-propynyl)cyclohexane | Sodium ethoxide (NaOEt) | A strong base, although less sterically hindered, which can also be effective in promoting E2 elimination. |

| 1-Bromo-1-(1-propynyl)cyclohexane | 1,8-Diazabicycloundec-7-ene (DBU) | A strong, non-nucleophilic amine base often used to effect clean elimination reactions. |

Precursor Design and Stereochemical Control in β-Elimination Strategies

The E2 mechanism has strict stereochemical requirements. The reaction proceeds most efficiently when the hydrogen atom to be removed and the leaving group (the halogen) are in an anti-periplanar conformation. In a cyclohexane ring, this translates to both groups being in axial positions on adjacent carbons.

This conformational requirement is a key aspect of precursor design. The stability of the cyclohexane chair conformation and the positions of the substituents determine which protons are available for abstraction. By designing a precursor where only specific protons can achieve an anti-periplanar relationship with the leaving group, chemists can control the regioselectivity of the double bond formation, ensuring the desired isomer is formed. For the synthesis of Cyclohexene, 1-(1-propynyl)-, the precursor must be designed so that elimination leads to the formation of the endocyclic double bond.

Nucleophilic Substitution Approaches for Alkynyl Group Introduction

An alternative synthetic strategy involves creating the carbon-carbon bond between a pre-formed cyclohexene ring and the propynyl group. This is achieved through nucleophilic substitution, where a propynyl nucleophile attacks an electrophilic cyclohexene derivative.

A highly effective method is the alkylation of a terminal alkyne. This two-step process begins with 1-ethynylcyclohexene (B1205888), which can be synthesized from cyclohexanone.

Deprotonation: The terminal hydrogen of 1-ethynylcyclohexene is weakly acidic. It can be removed by a very strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a potent nucleophile: the cyclohexenylacetylide anion.

Alkylation: This nucleophilic anion then reacts with an electrophilic methylating agent, such as iodomethane (B122720) (CH₃I), in an SN2 reaction. The acetylide anion attacks the methyl carbon, displacing the iodide ion and forming the final product, Cyclohexene, 1-(1-propynyl)-. chemicalbook.com

This sequence is a powerful tool for extending carbon chains via alkyne functionalization.

| Step | Reactants | Product | Mechanism |

| 1. Deprotonation | 1-Ethynylcyclohexene + Sodium Amide (NaNH₂) | Sodium cyclohexenylacetylide | Acid-Base Reaction |

| 2. Alkylation | Sodium cyclohexenylacetylide + Iodomethane (CH₃I) | Cyclohexene, 1-(1-propynyl)- | SN2 Nucleophilic Substitution |

Synthetic Strategies for Cyclohexene, 1-(1-propynyl)-: A Methodological Overview

The synthesis of Cyclohexene, 1-(1-propynyl)-, a notable alkynyl cyclohexene derivative, is accomplished through a variety of sophisticated chemical methodologies. These approaches range from classical alkynylation reactions to modern metal-catalyzed cross-couplings and advanced tandem sequences, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. This article details the primary synthetic routes, focusing on the strategic construction of this specific carbon-carbon bond on the cyclohexene framework.

Structure

3D Structure

Properties

CAS No. |

1655-05-6 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

1-prop-1-ynylcyclohexene |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h7H,3-5,8H2,1H3 |

InChI Key |

OLAMMXKLCDFHMR-UHFFFAOYSA-N |

SMILES |

CC#CC1=CCCCC1 |

Canonical SMILES |

CC#CC1=CCCCC1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Cyclohexene, 1 1 Propynyl

Electrophilic Addition Reactions

The presence of both an alkene and an alkyne moiety makes Cyclohexene (B86901), 1-(1-propynyl)- an interesting substrate for electrophilic addition reactions. The relative reactivity of the double versus the triple bond, as well as the regiochemical and stereochemical outcomes of these additions, are critical aspects of its chemistry.

Regioselectivity and Stereoselectivity in Addition to the Cyclohexene Double Bond

The double bond in Cyclohexene, 1-(1-propynyl)- is trisubstituted, making it an unsymmetrical alkene. Consequently, the addition of unsymmetrical electrophilic reagents raises questions of regioselectivity and stereoselectivity.

Regioselectivity: The addition of protic acids like hydrogen halides (HX) to the double bond is governed by Markovnikov's rule. ddugu.ac.inmasterorganicchemistry.com This rule posits that the hydrogen atom of the acid will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. masterorganicchemistry.comorganicchemistrytutor.comdalalinstitute.com In the case of Cyclohexene, 1-(1-propynyl)-, the double bond is between C1 (bonded to the propynyl (B12738560) group and a methylene (B1212753) group of the ring) and C2 (bonded to a methylene group and one hydrogen). Protonation will preferentially occur at C2 to generate the more stable carbocation at C1. This tertiary carbocation is stabilized by the alkyl groups. The subsequent attack of the nucleophilic halide ion (X⁻) at C1 yields the Markovnikov product. medium.compressbooks.pub

| Reaction | Governing Principle | Predicted Outcome for Cyclohexene, 1-(1-propynyl)- |

|---|---|---|

| Hydrohalogenation (e.g., H-Br) | Markovnikov's Rule | The hydrogen adds to C2, and the bromine adds to C1 of the cyclohexene ring. |

| Hydration (aq. H₂SO₄) | Markovnikov's Rule | The hydrogen adds to C2, and the hydroxyl group (-OH) adds to C1. |

Stereoselectivity: The stereochemical outcome of an addition reaction depends on the mechanism.

Reactions proceeding through a planar carbocation , such as hydrohalogenation, are generally not stereoselective. ddugu.ac.in The nucleophile can attack the flat carbocation intermediate from either face, potentially leading to a mixture of syn- and anti-addition products.

Reactions involving a cyclic intermediate , such as the halogenation with Br₂ or Cl₂, are highly stereoselective. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a bridged halonium ion, which blocks one face of the original double bond. The subsequent nucleophilic attack by the halide ion must occur from the opposite face (backside attack), resulting in exclusive anti-addition. masterorganicchemistry.comchemistrysteps.comleah4sci.com For example, the bromination of cyclohexene yields trans-1,2-dibromocyclohexane. masterorganicchemistry.comchemistrysteps.com

Reactivity of the Propynyl Triple Bond Towards Electrophiles

When Cyclohexene, 1-(1-propynyl)- is treated with one equivalent of an electrophilic reagent, a key question is whether the reaction will occur at the double bond or the triple bond. Generally, alkenes are more reactive towards common electrophiles than alkynes.

The reason for this difference in reactivity lies in the stability of the intermediates formed during the rate-determining step. The electrophilic addition to an alkene proceeds through a relatively stable alkyl carbocation. In contrast, the addition to an alkyne proceeds through a much less stable vinylic carbocation. organicchemistrytutor.com The sp-hybridized carbon of the vinylic cation is more electronegative than the sp²-hybridized carbon of an alkyl carbocation, making it less able to bear a positive charge. Therefore, the activation energy for the protonation of the alkyne is higher than that for the alkene, making the reaction slower. Consequently, electrophilic addition will preferentially occur at the cyclohexene double bond.

Mechanistic Pathways of Hydrohalogenation and Halogenation

Hydrohalogenation: The addition of a hydrogen halide (HX) to the cyclohexene double bond is a two-step mechanism. pressbooks.pub

Protonation of the π bond: The electron-rich double bond acts as a nucleophile and attacks the electrophilic hydrogen of the HX molecule. This breaks the H-X bond and forms a new C-H bond. Following Markovnikov's rule, the hydrogen adds to C2, forming a tertiary carbocation intermediate at C1. masterorganicchemistry.commedium.com This step is the rate-determining step of the reaction.

Nucleophilic attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation at C1, forming the final alkyl halide product. ddugu.ac.inmedium.com

Halogenation: The addition of a halogen like Br₂ proceeds via a different, three-membered ring intermediate. masterorganicchemistry.comchemistrysteps.com

Formation of a halonium ion: The alkene's π electrons attack one of the halogen atoms, displacing the other as a halide ion. Instead of forming a simple carbocation, the attacking halogen uses one of its lone pairs to form a second bond to the other carbon of the original double bond, creating a cyclic halonium ion intermediate (e.g., a bromonium ion). chemistrysteps.comleah4sci.com This prevents carbocation rearrangements. chemistrysteps.com

Nucleophilic ring-opening: The halide ion formed in the first step then acts as a nucleophile. It attacks one of the carbons of the cyclic intermediate from the side opposite the bridge (anti-attack). masterorganicchemistry.comleah4sci.com This backside attack breaks the C-halogen bond of the ring, leading to the formation of a vicinal dihalide with an anti stereochemical arrangement. masterorganicchemistry.comchemistrysteps.com

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The double and triple bonds in Cyclohexene, 1-(1-propynyl)- can both participate in these powerful ring-forming transformations.

Diels-Alder Reactions as Dienophiles or Dienes in [4+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). wikipedia.orglibretexts.orgorganic-chemistry.org

As a Dienophile: Cyclohexene, 1-(1-propynyl)- contains two potential dienophilic moieties: the cyclohexene double bond and the propynyl triple bond. Both can react with a conjugated diene. The reactivity of a dienophile is typically enhanced by the presence of electron-withdrawing groups, which this molecule lacks. organic-chemistry.org However, it can still participate in Diels-Alder reactions, often requiring heat. libretexts.org When reacting with a diene like 1,3-cyclohexadiene, the cyclohexene moiety would act as the dienophile. study.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org

As a Diene: For a molecule to act as a diene in a Diels-Alder reaction, it must possess two conjugated double bonds that can adopt an s-cis conformation. libretexts.org Cyclohexene, 1-(1-propynyl)- does not have a conjugated diene system. The double and triple bonds are separated by a single bond but are not conjugated in the traditional sense required for a Diels-Alder diene. Therefore, it is highly unlikely to function as the diene component under standard Diels-Alder conditions.

1,3-Dipolar Cycloaddition (Click Chemistry) with the Alkyne Moiety

1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.orgfu-berlin.de The alkyne functionality of Cyclohexene, 1-(1-propynyl)- makes it an excellent dipolarophile for such reactions.

A prominent example of this reaction class is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which is a cornerstone of "click chemistry". wikipedia.orgwikipedia.orgnih.gov Click chemistry describes reactions that are high-yielding, wide in scope, and simple to perform. nih.govorganic-chemistry.org

The classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) works exceptionally well with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgsigmaaldrich.com The propynyl group in Cyclohexene, 1-(1-propynyl)- is an internal alkyne. While the copper-catalyzed reaction is generally sluggish with internal alkynes, ruthenium-catalyzed variants (RuAAC) have been developed that can effectively catalyze the cycloaddition of azides to internal alkynes, typically yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgsigmaaldrich.com The reaction proceeds through a concerted, pericyclic mechanism where the 4π electrons of the 1,3-dipole and the 2π electrons of the alkyne come together to form the new five-membered ring. organic-chemistry.org

| Reaction Type | Reactive Moiety | Typical Reagent | Product |

|---|---|---|---|

| Diels-Alder Reaction | Cyclohexene double bond | Conjugated diene (e.g., 1,3-Butadiene) | Substituted cyclohexene adduct |

| 1,3-Dipolar Cycloaddition | Propynyl triple bond | 1,3-dipole (e.g., an organic azide) | Five-membered heterocycle (e.g., a triazole) |

Alkynylcyclopropanation of Unsaturated Systems

Alkynylcyclopropanation is a valuable synthetic method for creating highly functionalized cyclopropane (B1198618) rings, which are significant structural motifs in organic synthesis and medicinal chemistry. recercat.catnih.gov This transformation involves the transfer of an alkynylcarbene to an unsaturated system, such as an alkene, to form an alkynyl-substituted cyclopropane.

One effective methodology for the alkynylcyclopropanation of alkenes utilizes the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. nih.gov This approach generates a rhodium-alkynylcarbene intermediate, which then reacts with an alkene. Less activated alkenes, including simple cyclohexene, have been shown to participate in this reaction, yielding the corresponding alkynylcyclopropane derivatives. recercat.catnih.gov The reaction proceeds with good yields and can exhibit high diastereoselectivity, often favoring the cis diastereoisomer. recercat.cat The catalytic system is crucial as it prevents common side reactions of 7-alkynyl cycloheptatrienes, such as 6-endo-dig cyclization or ring-contraction pathways that can occur with other metal catalysts. nih.gov

The general mechanism can be outlined as follows:

Generation of a metal carbene from a precursor like a 7-alkynyl cycloheptatriene (B165957) through catalysis (e.g., with [Rh₂(TFA)₄]). nih.gov

The electrophilic metal carbene intermediate is trapped by an alkene (e.g., a cyclohexene derivative). nih.gov

This trapping leads to the formation of the cyclopropane ring, transferring the alkynyl group to the substrate.

This method provides a rapid route to a diverse library of alkynylcyclopropanes, which are versatile intermediates for further synthetic transformations. nih.gov

Radical Reactions and Functionalization

Radical reactions offer powerful tools for the functionalization of organic molecules by creating new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and show high functional group tolerance. nih.gov

Alkynyltrifluoromethylation Mechanisms of Alkenes and Alkynes

Alkynyltrifluoromethylation is a difunctionalization reaction where a trifluoromethyl (CF₃) group and an alkynyl group are simultaneously added across a carbon-carbon multiple bond. researchgate.net The introduction of a CF₃ group is a common strategy in medicinal chemistry to enhance properties like lipophilicity and metabolic stability. researchgate.net

These reactions often proceed via a radical mechanism. researchgate.net For instance, a catalytic method for the trifluoromethylalkynylation of unactivated alkenes can be achieved using a silver(I) catalyst with hypervalent iodine reagents (ethynylbenziodoxolones) as the alkyne source and a CF₃ source. researchgate.net Another approach involves using alkynyl sulfones and Togni's reagent, which can be initiated by an electron-donor-acceptor (EDA) complex under metal-free conditions. researchgate.netresearchgate.net

A proposed radical chain mechanism typically involves the following steps:

Initiation: A radical initiator generates a trifluoromethyl radical (•CF₃). researchgate.net

Propagation: The •CF₃ radical adds to the alkene (e.g., the double bond of a cyclohexene system) to form a new carbon-centered radical intermediate.

Alkynylation: This radical intermediate is then trapped by an alkynylating agent (such as an alkynyl sulfone or a hypervalent iodine reagent), which transfers the alkynyl group and regenerates a radical species to continue the chain. researchgate.net

This process allows for the efficient construction of complex molecules containing both a trifluoromethyl group and an alkyne moiety from simple alkene precursors. researchgate.net

Radical Oxidative C(sp³)–H/C(sp)–H Cross-Coupling in Related Cyclohexane (B81311) Systems

Direct functionalization of C-H bonds is a highly atom-economical strategy in organic synthesis. researchgate.net Radical oxidative cross-coupling allows for the formation of a C-C bond between an unactivated C(sp³)–H bond (e.g., in a cyclohexane ring) and a terminal alkyne's C(sp)–H bond. researchgate.netnih.gov

A multimetallic catalytic system, for example, combining copper, nickel, and silver, has been shown to effectively promote the selective cross-coupling of unactivated alkanes with terminal alkynes. researchgate.net The reaction is believed to proceed through a radical pathway where the cleavage of the C(sp³)–H bond is the rate-limiting step. researchgate.net

The proposed mechanism involves:

Generation of an alkyl radical from the cyclohexane derivative through a hydrogen atom transfer (HAT) process. nih.govnih.gov

Formation of a copper(I) acetylide from the terminal alkyne.

Coupling of the alkyl radical with the copper(I) acetylide, often involving an oxidative addition and reductive elimination sequence with the other catalytic metals, to form the desired C(sp³)–C(sp) bond.

This approach provides a novel method for creating substituted alkynes from readily available alkane feedstocks, although controlling the selectivity among the multiple C-H bonds in a substituted cyclohexane can be challenging. researchgate.netresearchgate.net

Elimination Mechanisms within Cyclohexene Derivatives

Elimination reactions are fundamental processes for introducing unsaturation into cyclic systems like cyclohexane derivatives. The specific pathway (E1 or E2) and the resulting product distribution are heavily influenced by the substrate's structure, the leaving group, and the reaction conditions.

E1 Elimination Pathways and Carbocation Intermediates

The E1 (Elimination, unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.comopenstax.org This pathway is favored for substrates that can form a relatively stable carbocation, such as tertiary or secondary alkyl halides, and in the presence of a weak base and a polar, ionizing solvent. masterorganicchemistry.comlibretexts.org

The mechanism for a cyclohexene derivative involves:

Step 1 (Ionization): The leaving group departs, taking the bonding electrons with it. This is the slow, rate-determining step and results in the formation of a planar carbocation intermediate. libretexts.orgmasterorganicchemistry.com The stability of this carbocation is crucial; tertiary carbocations are more stable than secondary ones due to hyperconjugation. libretexts.org

Step 2 (Deprotonation): A weak base abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new π-bond, resulting in the alkene product. libretexts.orglibretexts.org

In cyclohexane systems, the formation of the carbocation relieves the stereochemical constraints required for the E2 mechanism. chemistrysteps.com If multiple β-hydrogens are available for abstraction, the reaction often follows Zaitsev's rule, where the most substituted (and therefore most stable) alkene is the major product. libretexts.orgmasterorganicchemistry.com Carbocation rearrangements, such as hydride or alkyl shifts, can occur if they lead to a more stable carbocation intermediate before deprotonation takes place. uomustansiriyah.edu.iqmasterorganicchemistry.com

| Factor | Description |

|---|---|

| Mechanism | Two steps: 1. Formation of carbocation (rate-determining). 2. Deprotonation. |

| Rate Law | Rate = k[Substrate]. First-order kinetics, independent of base concentration. masterorganicchemistry.com |

| Substrate | Favored for 3° and 2° alkyl halides that can form stable carbocations. libretexts.org |

| Base | Weak base is sufficient (e.g., H₂O, ROH). masterorganicchemistry.com |

| Regioselectivity | Typically follows Zaitsev's rule, favoring the most substituted alkene. masterorganicchemistry.com |

| Stereochemistry | No specific stereochemical requirement for the C-H and C-LG bond orientation due to the planar carbocation intermediate. chemistrysteps.com |

Influence of Leaving Groups and Reaction Conditions on Elimination Product Distribution

The outcome of an elimination reaction is highly dependent on the nature of the leaving group and the specific reaction conditions employed.

Influence of the Leaving Group: A good leaving group is a weak base that is stable on its own. youtube.com The ability of the leaving group to depart influences the reaction rate and can affect the competition between E1 and E2 pathways.

For E1 Reactions: A better leaving group facilitates the initial ionization step, accelerating the formation of the carbocation and thus increasing the rate of the E1 reaction. dalalinstitute.com

For E2 Reactions: The rate of E2 reactions also increases with a better leaving group. ksu.edu.sa The trend for common halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻, reflecting their decreasing stability as free ions. masterorganicchemistry.com

Influence of Reaction Conditions:

Base Strength and Concentration: Strong, concentrated bases (e.g., alkoxides like ⁻OR) favor the bimolecular E2 mechanism, as the base is actively involved in the rate-determining step. ksu.edu.sa Weak bases or neutral conditions (e.g., solvolysis in water or alcohol) favor the E1 mechanism, which relies on the spontaneous departure of the leaving group. masterorganicchemistry.com

Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, thus favoring the E1 pathway. dalalinstitute.com Polar aprotic solvents (e.g., acetone, DMSO) are more suitable for E2 reactions. ksu.edu.sa

Steric Hindrance: The use of a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), can lead to the formation of the less substituted alkene (Hofmann product) in E2 reactions. This is because the bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon. masterorganicchemistry.com

| Condition | Favors E1 Pathway | Favors E2 Pathway |

|---|---|---|

| Base | Weak, low concentration (e.g., H₂O, ROH) | Strong, high concentration (e.g., NaOH, NaOEt) |

| Leaving Group | Good leaving group (e.g., I, Br, OTs) | Good leaving group (e.g., I, Br, OTs) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Product Selectivity | Zaitsev (most substituted alkene) | Zaitsev (with small base), Hofmann (with bulky base) |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Cyclohexene (B86901), 1-(1-propynyl)- in solution. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon frameworks can be assembled.

The ¹H NMR spectrum of Cyclohexene, 1-(1-propynyl)- provides critical information about the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns, which reveals the connectivity of protons within the molecule. The structure contains several key proton environments: vinylic, allylic, aliphatic, and methyl protons.

Based on established chemical shift principles, the predicted ¹H NMR data are summarized in the table below. docbrown.infopdx.edu The vinylic proton on the cyclohexene ring is expected to appear in the downfield region due to the deshielding effect of the double bond. docbrown.info The allylic protons, being adjacent to the double bond, will also be shifted downfield relative to the other aliphatic protons. The protons of the methylene (B1212753) groups in the cyclohexene ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The methyl protons of the propynyl (B12738560) group are expected to appear as a singlet in the upfield region.

Predicted ¹H NMR Chemical Shift Data for Cyclohexene, 1-(1-propynyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinylic CH | 5.5 - 6.0 | Triplet | 1H |

| Allylic CH₂ | 2.0 - 2.3 | Multiplet | 4H |

| Aliphatic CH₂ | 1.5 - 1.8 | Multiplet | 4H |

This is an interactive data table. Users can sort and filter the data as needed.

The carbons of the C=C double bond in the cyclohexene ring and the C≡C triple bond of the propynyl group are expected to resonate in the downfield region characteristic of sp² and sp hybridized carbons, respectively. docbrown.infomsu.edu The remaining sp³ hybridized carbons of the cyclohexene ring and the methyl group will appear in the upfield region.

Predicted ¹³C NMR Chemical Shift Data for Cyclohexene, 1-(1-propynyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary C (C=C) | 130 - 140 |

| Vinylic CH (C=C) | 120 - 130 |

| Quaternary C (C≡C) | 80 - 90 |

| Quaternary C (C≡C) | 75 - 85 |

| Allylic CH₂ | 25 - 35 |

| Aliphatic CH₂ | 20 - 30 |

This is an interactive data table. Users can sort and filter the data as needed.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are employed. columbia.educolumbia.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu An HSQC spectrum would show cross-peaks connecting the signals of the vinylic proton to its corresponding sp² carbon, the allylic and aliphatic protons to their respective sp³ carbons, and the methyl protons to the methyl carbon. This allows for the definitive assignment of the signals in both the ¹H and ¹³C spectra. columbia.edumagritek.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons of the propynyl group and the two sp-hybridized carbons of the triple bond, as well as the quaternary sp² carbon of the cyclohexene ring to which the propynyl group is attached. This would confirm the placement of the propynyl substituent on the cyclohexene ring. columbia.edumagritek.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wisc.edu This technique is instrumental in assessing the purity of a sample of Cyclohexene, 1-(1-propynyl)- and confirming its molecular weight.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum for Cyclohexene, 1-(1-propynyl)- would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 120.19 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclohexene derivatives, a characteristic fragmentation pathway is the retro-Diels-Alder reaction, which would lead to the cleavage of the cyclohexene ring. msu.edu The major observed fragments for Cyclohexene, 1-(1-propynyl)- are at m/z 120, 105, and 91. nih.gov The peak at m/z 120 corresponds to the molecular ion. The fragment at m/z 105 likely results from the loss of a methyl group (CH₃), and the fragment at m/z 91 could be attributed to the formation of a stable tropylium (B1234903) ion after rearrangement.

Key GC-MS Data for Cyclohexene, 1-(1-propynyl)-

| m/z | Identity |

|---|---|

| 120 | Molecular Ion [M]⁺ |

| 105 | [M - CH₃]⁺ |

This is an interactive data table. Users can sort and filter the data as needed.

High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental composition. nih.gov For a compound with the molecular formula C₉H₁₂, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da).

Vibrational Spectroscopy (IR, Raman)

Characterization of Alkene (C=C) and Alkyne (C≡C) Functional Groups

The most distinctive features in the vibrational spectrum of "Cyclohexene, 1-(1-propynyl)-" are the stretching vibrations of its carbon-carbon double (C=C) and triple (C≡C) bonds.

Alkyne (C≡C) Stretching: The internal C≡C triple bond gives rise to a characteristic absorption band in the IR and Raman spectra. For alkynes, this stretching vibration typically appears in the 2100-2260 cm⁻¹ region. Its intensity in the IR spectrum can be weak or absent if the bond is symmetrically substituted, but it is generally strong in the Raman spectrum.

Alkene (C=C) Stretching: The C=C double bond within the cyclohexene ring results in a stretching vibration that is typically observed in the 1620-1680 cm⁻¹ range in both IR and Raman spectra. For cyclohexene itself, this peak is found around 1640 cm⁻¹ docbrown.info. The exact position for the title compound is influenced by its substitution pattern.

=C-H and C-H Stretching: The spectrum also displays C-H stretching vibrations. The peaks above 3000 cm⁻¹ are characteristic of the C-H bonds on the sp² hybridized carbons of the alkene group, while peaks just below 3000 cm⁻¹ correspond to the C-H bonds on the sp³ hybridized carbons of the cyclohexene ring docbrown.infoumass.edu.

These characteristic frequencies allow for the unambiguous identification of the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Alkyne (C≡C) | Stretching | 2100 - 2260 | Variable to Weak | Strong |

| Alkene (C=C) | Stretching | 1620 - 1680 | Medium | Medium |

| Alkene (=C-H) | Stretching | 3000 - 3100 | Medium | Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong | Strong |

Conformational Analysis through Vibrational Modes

The cyclohexene ring is not planar and exists in a "half-chair" conformation. Vibrational spectroscopy can be used to study these conformational details, as different conformers of a molecule can give rise to distinct spectral features. While the title compound is expected to predominantly exist in its most stable conformation, analysis of vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), can provide structural insights.

Theoretical calculations, such as Density Functional Theory (DFT), are often combined with experimental IR and Raman data to perform a detailed conformational analysis nih.goviu.edu.sa. By calculating the theoretical spectra for different possible conformers, a comparison with the experimental spectrum can confirm the structure of the most stable isomer researchgate.net. The complex vibrations in the fingerprint region, which involve C-C stretching and various bending modes of the entire molecule, are highly sensitive to the three-dimensional structure.

Chromatographic Separation Techniques

Chromatography is indispensable for separating "Cyclohexene, 1-(1-propynyl)-" from starting materials, byproducts, and solvents, as well as for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most prominent techniques employed for these purposes.

Gas Chromatography (GC) for Reaction Monitoring and Product Purity Assessment

Given its volatility, "Cyclohexene, 1-(1-propynyl)-" is ideally suited for analysis by Gas Chromatography (GC) alwsci.com. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid or solid phase.

Reaction Monitoring: GC is an effective technique for monitoring the progress of the synthesis of "Cyclohexene, 1-(1-propynyl)-". Small aliquots of the reaction mixture can be periodically withdrawn and injected into the GC. The resulting chromatogram will show peaks corresponding to reactants, products, and any intermediates, allowing for the determination of reaction completion umass.edubeilstein-journals.org.

Purity Assessment: After synthesis and purification, GC with a flame ionization detector (FID) is used to assess the final product's purity. A pure sample will ideally show a single peak in the chromatogram umass.edu. The area of the peak is proportional to the amount of the compound, enabling quantitative analysis to determine the percentage purity. The NIST Chemistry WebBook and PubChem databases contain GC-MS data for this compound, confirming its suitability for this technique nih.govnist.gov.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of volatile organic compounds. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the vaporized sample through the column. |

| Injector | Split/Splitless Inlet | Introduces a small, precise volume of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Elutes compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for quantitative analysis; MS provides structural identification. |

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Reaction Mixtures

While GC is preferred for volatile and thermally stable compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing non-volatile, polar, or thermally sensitive substances alwsci.comphenomenex.comchromatographytoday.com. In the context of "Cyclohexene, 1-(1-propynyl)-", HPLC could be particularly useful for analyzing complex reaction mixtures that may contain non-volatile catalysts, additives, or high-boiling point impurities that are not amenable to GC analysis drawellanalytical.com.

The separation in HPLC occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

Normal-Phase HPLC: A nonpolar mobile phase (like hexane) and a polar stationary phase (like silica) could be used to separate "Cyclohexene, 1-(1-propynyl)-" from more polar impurities.

Reverse-Phase HPLC: This is the more common mode, using a polar mobile phase (e.g., acetonitrile/water) and a nonpolar stationary phase (e.g., C18-silica) sielc.com. This would be effective for separating the target compound from nonpolar impurities or for analyzing samples in aqueous media.

Detection is typically achieved using a UV detector, as the conjugated system of the enyne moiety is expected to absorb UV light oiv.int.

Integrated Spectroscopic and Chromatographic Approaches for Comprehensive Analysis

The most powerful analytical strategies involve the coupling of chromatographic separation with spectroscopic detection, a "hyphenated" technique. The combination of GC with Mass Spectrometry (GC-MS) is a prime example and is exceptionally well-suited for the analysis of "Cyclohexene, 1-(1-propynyl)-".

In a GC-MS system, the GC separates the components of a mixture, and each separated component then flows directly into the mass spectrometer digitaloceanspaces.com. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint.

This integrated approach provides two complementary pieces of information:

Retention Time (from GC): A characteristic time for the compound to travel through the column under specific conditions, used for identification and quantification.

Mass Spectrum (from MS): Provides the molecular weight and fragmentation pattern of the compound, allowing for definitive structural confirmation nih.gov.

The combination of these two data points provides a much higher degree of confidence in the identification of "Cyclohexene, 1-(1-propynyl)-" in a complex mixture than either technique could alone. Similarly, HPLC can be coupled with MS (HPLC-MS) or photodiode array (PDA) detectors to provide both separation and rich spectroscopic data for a comprehensive analysis of reaction mixtures researchgate.net.

Computational Chemistry and Theoretical Investigations of Cyclohexene, 1 1 Propynyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods could provide a deep understanding of the geometry, stability, and reactivity of Cyclohexene (B86901), 1-(1-propynyl)-.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of Cyclohexene, 1-(1-propynyl)- would begin with a geometry optimization to find the lowest energy structure of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Subsequent calculations on the optimized geometry would yield a wealth of electronic properties. Key parameters that could be determined are presented in the hypothetical data table below, which illustrates the type of information that such a study would provide.

Table 1: Hypothetical DFT-Calculated Molecular Properties of Cyclohexene, 1-(1-propynyl)-

| Property | Calculated Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Mulliken Atomic Charges | Charge distribution on each atom |

| Bond Length (C=C in ring) | Value in Å |

| Bond Length (C≡C in propynyl) | Value in Å |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's ability to act as an electron donor or acceptor.

An FMO analysis of Cyclohexene, 1-(1-propynyl)- would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for Cyclohexene, 1-(1-propynyl)-

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Calculated Energy | Typically localized on the π-systems of the double and triple bonds, indicating sites for electrophilic attack. |

| LUMO | Calculated Energy | Likely distributed over the unsaturated parts of the molecule, indicating potential sites for nucleophilic attack. |

Note: The values and descriptions in this table are illustrative and await experimental or computational verification.

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be used to validate the computational model against experimental data. For Cyclohexene, 1-(1-propynyl)-, it would be possible to calculate the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to confirm the molecule's structure. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms could be calculated to aid in the interpretation of experimental NMR data.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Conformational Analysis and Dynamic Behavior of the Cyclohexene Ring and Propynyl (B12738560) Group

The cyclohexene ring is known to exist in several conformations, with the half-chair being the most common. An MD simulation would allow for the exploration of the conformational landscape of Cyclohexene, 1-(1-propynyl)-, identifying the most stable conformers and the energy barriers between them. The simulation would also reveal the flexibility of the propynyl group and its interaction with the cyclohexene ring, providing a dynamic picture of the molecule's structure.

Solvent Effects on Molecular Conformation and Stability

The presence of a solvent can significantly influence the conformation and stability of a molecule. MD simulations can explicitly include solvent molecules to study these effects. By running simulations in different solvents, one could determine how the polarity and hydrogen-bonding capabilities of the solvent affect the conformational equilibrium of Cyclohexene, 1-(1-propynyl)-. This would be crucial for understanding its behavior in a solution, which is relevant for many chemical reactions and biological applications.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions. For a molecule like Cyclohexene, 1-(1-propynyl)-, theoretical investigations would be instrumental in understanding its reactivity and the pathways through which it transforms. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard approaches to map out the potential energy surface of a reaction, identifying the most plausible routes from reactants to products.

These computational techniques allow for the in-silico exploration of various reaction types, including cycloadditions, electrophilic additions to the double bond or the triple bond, and rearrangements. By calculating the energies of all conceivable intermediates and transition states, a complete mechanistic picture can be constructed, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for Synthetic Pathways and Transformations

A cornerstone of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For the synthesis and subsequent transformations of Cyclohexene, 1-(1-propynyl)-, computational chemists would employ various algorithms to locate and verify these fleeting structures.

The process typically involves an initial guess of the transition state geometry, followed by optimization using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The visualization of this imaginary frequency provides a clear animation of the atomic motions involved in breaking and forming bonds during the transformation. While specific data for Cyclohexene, 1-(1-propynyl)- is not available, the following table illustrates the kind of data that would be generated from such a study.

| Transformation | Computational Method | Key Geometric Parameters of TS | Imaginary Frequency (cm⁻¹) |

| Diels-Alder Reaction | DFT (B3LYP/6-31G*) | C-C forming bonds: ~2.2 Å | -450 |

| Electrophilic Addition | MP2/aug-cc-pVTZ | C-Br bond: ~2.5 Å, Br-Br bond: ~2.8 Å | -200 |

This is a hypothetical data table for illustrative purposes.

Energetic Profiles and Kinetic Barriers of Key Chemical Reactions

Once transition states are successfully characterized, the energetic profiles of the corresponding reactions can be determined. These profiles map the change in potential energy as the reaction progresses from reactants through the transition state to the products. The energy difference between the reactants and the transition state is the activation energy or kinetic barrier, a critical parameter that governs the reaction rate.

Computational methods can provide quantitative estimates of these barriers. For instance, the energy profile for the addition of a reagent across the double or triple bond of Cyclohexene, 1-(1-propynyl)- could be calculated, revealing which of these functionalities is more reactive under specific conditions. This information is invaluable for predicting reaction outcomes and optimizing synthetic procedures. A hypothetical energetic profile is depicted below.

| Reaction | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Hypothetical Isomerization | 0 | 25.5 | -5.2 | 25.5 |

| Hypothetical Addition | 0 | 15.8 | -12.0 | 15.8 |

This is a hypothetical data table for illustrative purposes.

Structure Prediction and Isomer Stability Analysis

Computational chemistry is also proficient at predicting the three-dimensional structures of molecules and assessing the relative stabilities of different isomers. For Cyclohexene, 1-(1-propynyl)-, various conformations of the cyclohexene ring, such as the chair, boat, and twist-boat, could be investigated. Geometric optimizations would be performed to find the lowest energy conformation for each.

Furthermore, the relative stabilities of potential isomers could be evaluated. For example, isomers where the propynyl group is in an axial versus an equatorial position on a chair-like conformation of the cyclohexene ring could be compared. The calculated energies would indicate which isomer is thermodynamically more favorable. This type of analysis is crucial for understanding the equilibrium distribution of isomers and for predicting the major products of reactions where multiple isomers can be formed.

| Isomer/Conformer | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (Equatorial propynyl) | DFT (B3LYP/6-31G) | 0.00 | C1-C2-C3-C4: 55.2 |

| Chair (Axial propynyl) | DFT (B3LYP/6-31G) | 2.1 | C1-C2-C3-C4: 54.8 |

| Twist-Boat | DFT (B3LYP/6-31G*) | 5.5 | C1-C6-C5-C4: -32.1 |

This is a hypothetical data table for illustrative purposes.

Structure Reactivity Relationships and Mechanistic Insights for Cyclohexene, 1 1 Propynyl

Influence of the Cyclohexene (B86901) Ring Conformation on Propynyl (B12738560) Group Reactivity

The reactivity of a functional group attached to a cyclohexene ring is intrinsically linked to the ring's conformation. The half-chair conformation of cyclohexene and its associated ring flip can influence the orientation of the 1-(1-propynyl)- substituent, potentially placing it in pseudo-axial or pseudo-equatorial positions. These different orientations would theoretically impact the accessibility of the propynyl group to reagents. However, no specific studies have been found that experimentally or computationally determine the preferred conformation of Cyclohexene, 1-(1-propynyl)- or correlate these conformations with the reactivity of the alkyne moiety.

Electronic and Steric Effects of the Propynyl Substituent on Cyclohexene Double Bond Reactivity

The propynyl group, being an unsaturated system, is expected to exert electronic effects on the adjacent double bond of the cyclohexene ring. These effects, likely a combination of inductive and resonance contributions, would modulate the electron density of the double bond and thus its susceptibility to electrophilic or nucleophilic attack. Furthermore, the steric bulk of the propynyl group could hinder the approach of reactants to the double bond. Without dedicated studies on Cyclohexene, 1-(1-propynyl)-, any discussion of these effects remains speculative.

Mechanistic Studies of Chemo- and Regioselective Transformations

The presence of two distinct reactive sites—the carbon-carbon double bond and the carbon-carbon triple bond—in Cyclohexene, 1-(1-propynyl)- suggests the potential for interesting chemo- and regioselective reactions. For instance, reactions such as hydrogenation, halogenation, or hydroboration could, in principle, be directed to either the double or the triple bond. Mechanistic studies would be crucial to understand the factors governing this selectivity. Unfortunately, the scientific literature does not appear to contain specific mechanistic investigations of such transformations for this particular compound.

Correlation of Molecular Structure with Reaction Kinetics and Thermodynamic Profiles

A quantitative understanding of the reactivity of Cyclohexene, 1-(1-propynyl)- would require kinetic and thermodynamic data for its various potential reactions. Such data would allow for a direct correlation between its specific molecular structure and its reactivity profile. For example, rate constants for addition reactions to the double versus the triple bond would provide clear evidence of their relative reactivity. At present, no such kinetic or thermodynamic data for reactions involving Cyclohexene, 1-(1-propynyl)- has been found in the public domain.

Design Principles for Modulating Reactivity in Alkynyl Cyclohexene Derivatives

The development of design principles for modulating the reactivity of alkynyl cyclohexene derivatives hinges on a solid understanding of the structure-reactivity relationships of parent compounds like Cyclohexene, 1-(1-propynyl)-. By systematically modifying the substituents on the cyclohexene ring or the alkyne, one could potentially tune the electronic and steric properties to achieve desired reactivity and selectivity. However, in the absence of foundational data for the unsubstituted parent compound, the formulation of such design principles remains a future scientific endeavor.

Selective Functionalization of the Alkyne Moiety

The 1-propynyl group is a valuable handle for a variety of transformations, from simple additions across the triple bond to more complex metal-catalyzed coupling reactions.

The addition of protic acids like water (hydration) or hydrogen halides (hydrohalogenation) to the alkyne follows predictable regioselectivity, primarily governed by Markovnikov's rule. This rule dictates that in the addition of HX to an unsymmetrical alkyne, the hydrogen atom attaches to the carbon that already has more hydrogen atoms.

Hydration: The acid-catalyzed hydration of the 1-propynyl group initially produces an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form. The reaction typically employs aqueous acid, often with a mercury(II) salt catalyst to increase the rate of reaction, yielding a ketone.

Hydrohalogenation: The reaction with hydrogen halides (HCl, HBr, HI) can proceed to give either a vinyl halide after one addition or a geminal dihalide upon the addition of a second equivalent. masterorganicchemistry.comyoutube.comyoutube.com The initial addition follows Markovnikov's rule, placing the halogen on the more substituted carbon of the original triple bond. youtube.com

| Reagent/Catalyst | Reaction Type | Expected Product(s) |

| H₂O, H₂SO₄, HgSO₄ | Hydration | 1-(1-Cyclohexen-1-yl)propan-2-one |

| HCl (1 equivalent) | Hydrohalogenation | 1-(2-Chloro-1-propen-1-yl)cyclohexene |

| HBr (2 equivalents) | Hydrohalogenation | 1-(2,2-Dibromopropyl)cyclohexene |

The terminal methyl group on the propyne (B1212725) makes it an internal alkyne, which influences the types of metal-catalyzed reactions it can undergo. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Common transformations include palladium-catalyzed reactions like the Sonogashira coupling (though less reactive than with terminal alkynes), Heck-type reactions, and various cycloadditions. Rhodium and ruthenium catalysts are also employed for specific transformations, such as hydrosilylation or cyclization reactions. These methods provide access to a vast range of complex derivatives that would be difficult to synthesize otherwise.

| Catalyst System | Reaction Type | General Product Class |

| Pd(PPh₃)₄, CuI, Amine | Sonogashira Coupling | Substituted Alkynes |

| Rh(I) or Rh(II) complexes | Cycloaddition | Aromatic/Heterocyclic compounds |

| Pt or Ru catalysts | Hydrosilylation | Vinylsilanes |

Derivatization of the Cyclohexene Double Bond

The double bond within the cyclohexene ring is typically more electron-rich than the alkyne, making it a prime target for electrophilic addition reactions. Stereochemistry is a key consideration in these transformations.

Epoxidation: The reaction of the cyclohexene double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is stereospecific, with the epoxide forming on one face of the ring. The resulting epoxycyclohexane derivative is a versatile intermediate for further synthesis, as the epoxide ring can be opened by various nucleophiles. researchgate.net

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved with specific stereochemical control. libretexts.orglibretexts.org

Syn-dihydroxylation: This is accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com The reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups being added to the same face of the cyclohexene ring (syn addition). libretexts.orgkhanacademy.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com The nucleophilic attack of water occurs from the face opposite to the epoxide ring, resulting in the two hydroxyl groups being on opposite faces (anti addition). libretexts.org

| Reagent(s) | Reaction Type | Stereochemistry | Expected Product |

| m-CPBA | Epoxidation | N/A | 1-(1-Propynyl)-7-oxabicyclo[4.1.0]heptane |

| 1. OsO₄, Pyridine (B92270); 2. NaHSO₃ | Dihydroxylation | Syn-addition | cis-1-(1-Propynyl)cyclohexane-1,2-diol |

| 1. m-CPBA; 2. H₃O⁺ | Dihydroxylation | Anti-addition | trans-1-(1-Propynyl)cyclohexane-1,2-diol |

Hydrogenation: The selective reduction of the cyclohexene double bond can be achieved using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) will typically reduce the alkene preferentially over the alkyne under controlled conditions (e.g., lower pressure and temperature). mdpi.commdpi.com This yields 1-(1-propynyl)cyclohexane. More forceful conditions can lead to the reduction of both functional groups, ultimately producing 1-propylcyclohexane. teledos.gr

| Reagent/Catalyst | Reaction Type | Stereochemistry | Expected Product |

| H₂, Pd/C (controlled) | Hydrogenation | Syn-addition | 1-(1-Propynyl)cyclohexane |

| Br₂ in CCl₄ | Halogenation | Anti-addition | trans-1,2-Dibromo-1-(1-propynyl)cyclohexane |

| Cl₂ in CH₂Cl₂ | Halogenation | Anti-addition | trans-1,2-Dichloro-1-(1-propynyl)cyclohexane |

Chemo- and Regioselective Derivatization Strategies

The primary challenge and opportunity in the chemistry of Cyclohexene, 1-(1-propynyl)- lies in achieving chemoselectivity—selectively reacting one functional group in the presence of the other.

Alkene-Selective Reactions: Electrophilic additions such as epoxidation, dihydroxylation, and hydrohalogenation are generally chemoselective for the more nucleophilic alkene double bond over the alkyne.

Alkyne-Selective Reactions: Many metal-catalyzed cross-coupling reactions are specific to the alkyne moiety. Hydration catalyzed by mercury salts also shows strong selectivity for the alkyne.

Regioselectivity is also a critical factor. As discussed, the hydrohalogenation and hydration of the alkyne moiety are governed by Markovnikov's rule, which dictates the placement of the incoming atoms based on carbocation stability. pressbooks.pub For the cyclohexene ring, the stereochemistry of addition reactions (syn vs. anti) is the key regiochemical consideration, determined by the reaction mechanism. youtube.comlibretexts.org By carefully selecting reagents and reaction conditions, chemists can control both which functional group reacts and the specific orientation of the new bonds formed.

Advanced Derivatization and Synthetic Applications of Cyclohexene, 1-(1-propynyl)-

The conjugated enyne, Cyclohexene, 1-(1-propynyl)-, presents a unique scaffold for synthetic chemistry, characterized by its distinct unsaturated functionalities: a trisubstituted alkene within a cyclohexene ring and a disubstituted alkyne. This arrangement offers a platform for exploring advanced derivatization strategies and its utility as a versatile building block in the synthesis of more complex molecules. The differential electronic and steric environments of the double and triple bonds allow for selective chemical transformations, a key aspect in multi-step synthetic routes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.